

2-(2-Aminoethylamino)ethanol-d4 certificate of analysis

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Compound of Interest

Compound Name: 2-(2-Aminoethylamino)ethanol-d4

Cat. No.: B565554

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Technical Guide: 2-(2-Aminoethylamino)ethanold4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(2-Aminoethylamino)ethanol-d4**, a deuterated analog of 2-(2-Aminoethylamino)ethanol. This document is intended for use by researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical methodologies, and potential applications. The inclusion of deuterated compounds like **2-(2-Aminoethylamino)ethanol-d4** is pivotal in various stages of drug discovery and development, particularly in metabolic and pharmacokinetic studies.[1]

Physicochemical Properties

2-(2-Aminoethylamino)ethanol-d4 is a stable, isotopically labeled version of 2-(2-Aminoethylamino)ethanol. The deuterium labeling provides a distinct mass signature, making it an invaluable tool for tracer studies in complex biological matrices.



Property	Value	Reference
Molecular Formula	C4H8D4N2O	[1]
Molecular Weight	108.18 g/mol	[1]
CAS Number	1246819-88-4	[1]
Appearance	Colorless Oily Matter	[1]
Boiling Point	238-240 °C	[1]
Melting Point	-28 °C	[1]
Purity (by HPLC)	≥95%	[1]
Isotopic Enrichment (atom % D)	≥98%	[1]
Solubility	Soluble in Chloroform, DMSO, Methanol	[1]
Storage	2-8°C	[1]

Note: Some physical properties are based on the non-deuterated analog and are expected to be very similar for the deuterated version.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the characterization and quantification of **2-(2-Aminoethylamino)ethanol-d4**. The following sections detail the experimental protocols for determining chemical purity and isotopic enrichment.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method describes the determination of the chemical purity of 2-(2-

Aminoethylamino)ethanol-d4 using a reversed-phase HPLC method with UV detection. Since the analyte lacks a strong chromophore, pre-column derivatization with o-phthalaldehyde (OPA) is employed to form a UV-active isoindole derivative.



Experimental Protocol:

- Instrumentation:
 - HPLC system with a binary pump, autosampler, column oven, and UV detector.
 - C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Reagents and Solutions:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - o-Phthalaldehyde (OPA)
 - 3-Mercaptopropionic acid (3-MPA)
 - Borate Buffer (0.1 M, pH 9.5)
 - Mobile Phase A: Phosphate buffer (25 mM, pH 7.0)
 - Mobile Phase B: Acetonitrile
 - Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 40 μL of 3-MPA and dilute to 10 mL with 0.1 M borate buffer (pH 9.5). Prepare fresh daily.
 - Standard Solution: Prepare a stock solution of 2-(2-Aminoethylamino)ethanol-d4 (1 mg/mL) in water. Create a series of working standards by diluting the stock solution.
 - Sample Solution: Accurately weigh and dissolve the 2-(2-Aminoethylamino)ethanol-d4
 sample in water to a known concentration.
- Derivatization Procedure:
 - $\circ~$ In a vial, mix 100 μL of the standard or sample solution with 100 μL of the derivatization reagent.
 - Vortex the mixture and allow it to react for 2 minutes at room temperature.



 \circ Add 800 µL of Mobile Phase A to stop the reaction and dilute the sample.

• Chromatographic Conditions:

Column Temperature: 30 °C

• Flow Rate: 1.0 mL/min

Detection Wavelength: 338 nm

Injection Volume: 10 μL

Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	50	50
25	50	50
30	90	10

| 35 | 90 | 10 |

- Data Analysis:
 - The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

This protocol outlines a general method for determining the isotopic enrichment of **2-(2-Aminoethylamino)ethanol-d4** using high-resolution mass spectrometry (HRMS).

Experimental Protocol:



- Instrumentation:
 - Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Reagents and Solutions:
 - Methanol (LC-MS grade)
 - Water (LC-MS grade)
 - Formic Acid (LC-MS grade)
 - Mobile Phase: 50:50 Methanol:Water with 0.1% Formic Acid.
 - Sample Solution: Prepare a dilute solution of 2-(2-Aminoethylamino)ethanol-d4 (approx.
 1 μg/mL) in the mobile phase.
 - Reference Solution: Prepare a dilute solution of the non-deuterated analog, 2-(2-Aminoethylamino)ethanol, at the same concentration.
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Mode: Full scan
 - Mass Range: m/z 100-120
 - Resolution: ≥ 10,000
 - Infusion: Direct infusion or via LC system with a short column.
- Data Analysis:
 - Acquire the mass spectrum of the non-deuterated reference standard to determine its natural isotopic distribution.
 - Acquire the mass spectrum of the 2-(2-Aminoethylamino)ethanol-d4 sample.

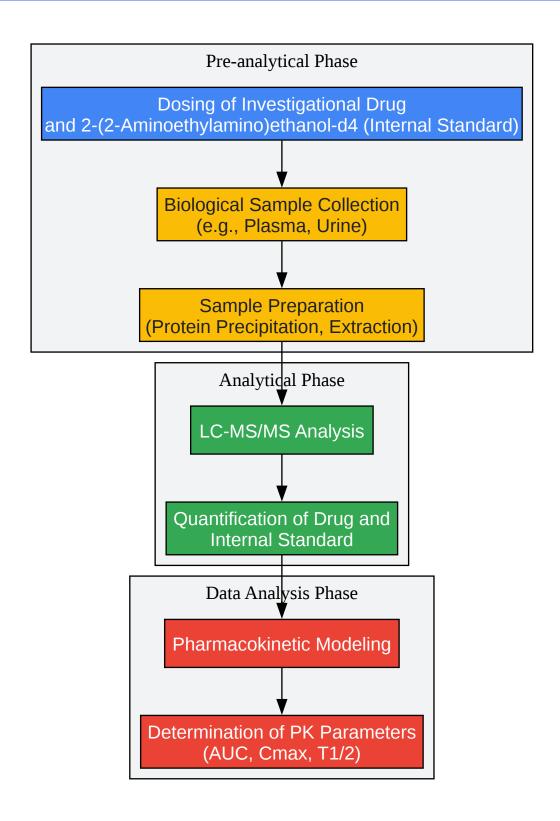


- Integrate the ion currents for the isotopic peaks of the molecular ion [M+H]+ cluster for both the reference and the deuterated sample.
- The isotopic enrichment is calculated by comparing the measured isotopic distribution of the deuterated sample to the theoretical distribution for a given enrichment level, correcting for the natural isotopic abundance observed in the reference standard.

Application in Pharmacokinetic Studies

Deuterated compounds such as **2-(2-Aminoethylamino)ethanol-d4** are frequently used as internal standards in pharmacokinetic (PK) studies. The following workflow illustrates a typical application.





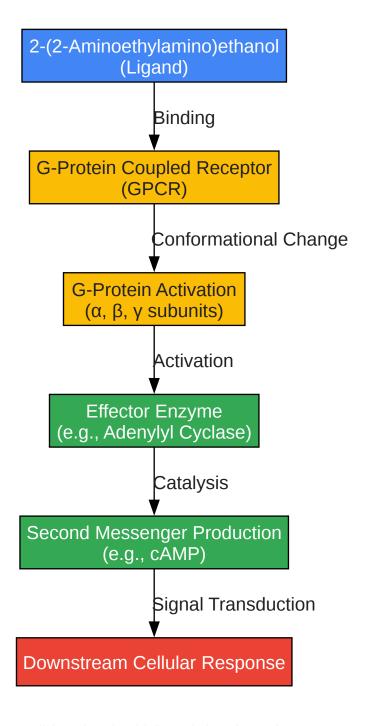
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Caption: Workflow of a typical pharmacokinetic study using a deuterated internal standard.



Signaling Pathway Analysis

While 2-(2-Aminoethylamino)ethanol is primarily used as a building block in chemical synthesis and as a component in various industrial applications, its structural similarity to endogenous amines suggests potential interactions with biological pathways. A hypothetical interaction with an amine receptor signaling pathway is depicted below.



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Caption: Hypothetical signaling pathway involving 2-(2-Aminoethylamino)ethanol as a ligand for a GPCR.

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References

- 1. isotope.bocsci.com [isotope.bocsci.com]
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